2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(tributylstannylmethoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIHSRJILGMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves using 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux . The reaction yields the desired product with a yield ranging from 47% to 95% .
Chemical Reactions Analysis
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the tributylstannyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and substitution reagents like halogens (e.g., chlorine, bromine) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and antiepileptic activities.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The table below compares key structural and functional attributes of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione with analogs from the evidence:
Key Observations:
- Organotin vs. Non-Metal Substituents: The target compound’s tributylstannyl group distinguishes it from most analogs, which feature aryl, heterocyclic, or hydrophilic substituents. Organotin moieties may enhance reactivity in cross-coupling reactions but raise toxicity concerns .
- Biological Activity: Phthalazine-containing analogs (e.g., ) exhibit antitumor activity, while the stannyl group’s cytotoxicity (common in organotins) could position the target compound for niche applications.
- Synthetic Complexity : Stannylation introduces synthetic challenges compared to simpler condensation or alkylation routes used for other derivatives .
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., phthalazine derivatives) exhibit higher melting points (180–205°C), while flexible chains (e.g., PEG derivatives) likely reduce crystallinity . The target compound’s melting point is unreported but may align with organotin analogs (typically lower due to steric bulk).
- Solubility : Hydrophilic substituents (e.g., PEG chains in ) improve aqueous solubility, whereas aryl and stannyl groups enhance lipophilicity.
Biological Activity
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. The incorporation of tributyltin (TBT) and methoxy groups has been hypothesized to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an isoindole core with a tributylstannylmethoxy substituent that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The following sections detail specific activities and findings.
Antioxidant Activity
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antioxidant properties. For instance, compounds similar to this compound were evaluated using the DPPH radical scavenging method. The results indicated that these compounds effectively neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% | 25 |
| Reference Compound | 75% | 35 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicated that this compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |
|---|---|---|---|
| This compound | 30% | 70% | 2.33 |
The mechanisms underlying the biological activities of this compound are associated with its interaction with key molecular targets:
- Reactive Oxygen Species (ROS) Modulation : The antioxidant activity is primarily attributed to the ability of the compound to scavenge ROS and inhibit lipid peroxidation.
- Enzyme Inhibition : The selective inhibition of COX enzymes suggests that the compound may interfere with the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
- Cell Signaling Pathways : Preliminary data indicate that this compound may modulate pathways involving Nuclear Factor Kappa B (NF-kB), which plays a crucial role in inflammation and cellular stress responses .
Case Studies
Several case studies have explored the therapeutic potential of isoindole derivatives in preclinical models:
- Study on Inflammatory Bowel Disease (IBD) : A study demonstrated that a related isoindole derivative significantly reduced inflammation in a mouse model of IBD by inhibiting COX-2 expression and reducing pro-inflammatory cytokines.
- Neuroprotective Effects : Another investigation revealed that derivatives similar to this compound provided neuroprotection in models of neurodegeneration by attenuating oxidative stress and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
